molecular formula C14H21ClN4O4 B558398 (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid CAS No. 56675-37-7

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid

Cat. No. B558398
CAS RN: 56675-37-7
M. Wt: 271,34 g/mole
InChI Key: HHCPMSWPCALFQJ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is an alanine derivative . It is also known as "(3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid" . This compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is C12H17NO4S . The molecular weight is 271.33 g/mol . The InChI code is "1S/C12H17NO4S/c1-12(2,3)17-11(16)13-8(7-10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1" .


Physical And Chemical Properties Analysis

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is a solid substance with a white to off-white color . It should be stored at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

Flavor Compound Formation and Breakdown

Research into branched aldehydes, which are key flavor compounds in food, has shed light on the production and degradation of these compounds from amino acids. This research is vital for controlling the formation of desired flavor levels in food products, although it does not directly mention "(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid," the understanding of amino acid transformations is relevant (Smit, Engels, & Smit, 2009).

Sorption of Herbicides to Soil and Organic Matter

The sorption behavior of phenoxy herbicides, including the influence of soil parameters on sorption, is crucial for understanding environmental interactions. This information helps in the development of more environmentally friendly agricultural practices and compounds (Werner, Garratt, & Pigott, 2012).

Carcinogenicity Evaluation of Thiophene Analogues

The synthesis and evaluation of thiophene analogues of known carcinogens have implications for drug development and toxicological assessments. These studies help identify potential risks associated with novel compounds before they enter clinical trials or the environment (Ashby, Styles, Anderson, & Paton, 1978).

Biodegradation of Organic Ether in Soil

Understanding the biodegradation pathways of organic ethers such as ethyl tert-butyl ether (ETBE) in soil and groundwater contributes to the development of bioremediation strategies for contaminated sites. This research aids in environmental protection efforts by identifying microbial strains capable of degrading pollutants (Thornton et al., 2020).

Pharmacological Applications of Chlorogenic Acid

Chlorogenic Acid (CGA) displays a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Studies on CGA contribute to the development of natural health products and dietary supplements (Naveed et al., 2018).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, is a versatile compound used in drug synthesis. Its applications in cancer treatment and as a precursor for drug synthesis highlight the importance of sustainable chemicals in pharmaceutical development (Zhang et al., 2021).

Biomarkers for Tobacco Exposure and Cancer

The study of urinary carcinogen metabolites offers insights into tobacco exposure and its link to cancer, aiding in the development of cancer prevention and cessation programs (Hecht, 2002).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLISTAWQHSIHL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370329
Record name N-(tert-Butoxycarbonyl)-3-thiophen-2-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid

CAS RN

56675-37-7
Record name N-(tert-Butoxycarbonyl)-3-thiophen-2-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Thien-2-yl)-L-alanine, N-BOC protected
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